molecular formula C17H25NO2 B7630730 4-[(8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol

4-[(8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol

Cat. No. B7630730
M. Wt: 275.4 g/mol
InChI Key: KHPJZENLBRNUGH-UHFFFAOYSA-N
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Description

4-[(8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol, also known as MTB-OH, is a chemical compound that has been widely studied for its potential therapeutic applications in various fields of medicine. MTB-OH is a cyclic compound that belongs to the class of benzoxepines, and it has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of 4-[(8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and proliferation. 4-[(8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol has been shown to inhibit the activity of several key enzymes, including DNA topoisomerase II and protein kinase C, which are involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
4-[(8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for further research. In addition to its anti-cancer properties, 4-[(8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol has also been shown to have anti-inflammatory and anti-oxidant effects. It has also been found to have neuroprotective properties and may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[(8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol for lab experiments is its ability to selectively inhibit the growth of cancer cells without affecting normal cells. This makes it a promising candidate for the development of targeted cancer therapies. However, one of the limitations of 4-[(8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 4-[(8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol. One area of interest is in the development of targeted cancer therapies that utilize 4-[(8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol as a key component. Another area of research is in the development of novel drug delivery systems that can improve the solubility and bioavailability of 4-[(8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol. Additionally, further studies are needed to fully understand the mechanism of action of 4-[(8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol and its potential applications in the treatment of various diseases.

Synthesis Methods

4-[(8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol can be synthesized through a multi-step process that involves the reaction of several key reagents. The first step involves the reaction of 8-methyl-2,3,4,5-tetrahydro-1-benzoxepine with a primary amine, which results in the formation of an intermediate compound. This intermediate is then reacted with cyclohexanone to form the final product, 4-[(8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol.

Scientific Research Applications

4-[(8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol has been studied extensively for its potential applications in various fields of medicine. One of the most promising areas of research has been in the treatment of cancer. Studies have shown that 4-[(8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol has the ability to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

4-[(8-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2/c1-12-4-9-15-16(3-2-10-20-17(15)11-12)18-13-5-7-14(19)8-6-13/h4,9,11,13-14,16,18-19H,2-3,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPJZENLBRNUGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(CCCO2)NC3CCC(CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol

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